molecular formula C11H8FNO3 B15068227 6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B15068227
M. Wt: 221.18 g/mol
InChI Key: ZZBMLEDXDSTVIT-UHFFFAOYSA-N
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Description

6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a fluorinated and methyl-substituted derivative of the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold. Quinoline derivatives are widely studied for their pharmacological and biochemical properties, including antibacterial, antioxidant, and P-glycoprotein inhibitory activities . The fluorine atom at position 6 and the methyl group at position 8 likely enhance steric and electronic effects, influencing bioavailability, metabolic stability, and target binding compared to unsubstituted analogs. This compound’s structural features make it a candidate for drug development, particularly in oncology and infectious diseases .

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

6-fluoro-8-methyl-2-oxo-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C11H8FNO3/c1-5-2-6(12)3-7-8(11(15)16)4-9(14)13-10(5)7/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

ZZBMLEDXDSTVIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the quinoline ring system.

    Fluorination: Introduction of the fluorine atom at the 6th position is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methylation: The methyl group is introduced at the 8th position using methylating agents like methyl iodide.

    Oxidation: The oxidation of the quinoline ring to introduce the oxo group at the 2nd position is carried out using oxidizing agents such as potassium permanganate.

    Carboxylation: The carboxylic acid group is introduced at the 4th position through carboxylation reactions using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and reduce waste generation .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluoroquinolone derivatives.

    Biology: Studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.

    Medicine: Potential use in the development of new antibiotics to treat resistant bacterial infections.

    Industry: Utilized in the production of antibacterial coatings and materials

Mechanism of Action

The antibacterial activity of 6-fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their substituent positions are compared below:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities References
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid None C₁₀H₇NO₃ Antioxidant (IC₅₀: ~45 µM)
6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid -NO₂ (C6) C₁₀H₆N₂O₅ High thermal stability (m.p. >300°C)
7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid -F (C7) C₁₀H₆FNO₃ Antibacterial potential (structural analog)
4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid -CH₃ (C4) C₁₁H₉NO₃ Intermediate in microbial degradation
Target Compound -F (C6), -CH₃ (C8) C₁₁H₈FNO₃ Potential P-glycoprotein inhibition

Key Observations :

  • Substituent Effects : Fluorine’s electron-withdrawing nature increases acidity and metabolic resistance, while methyl groups enhance lipophilicity and steric hindrance .
  • Positional Influence : Fluoro at C6 (vs. C7 in ) may alter binding to bacterial targets or enzymes. Methyl at C8 likely reduces ring cleavage susceptibility compared to C4-methyl analogs .
Physicochemical Properties

Comparative data on melting points, solubility, and stability:

Compound Melting Point (°C) Solubility Stability Notes References
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid Not reported Polar solvents Degraded via microbial ring cleavage
6-Nitro analog >300 Low Thermally stable, nitro group increases rigidity
Target Compound Not reported* Moderate (predicted) Fluorine may reduce biodegradation

*Predicted data based on substituent effects: Fluorine and methyl groups likely increase melting point compared to unsubstituted analogs.

Biological Activity

6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a member of the fluoroquinolone antibiotic class, recognized for its potent antibacterial properties. This compound exhibits significant biological activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. This article explores the biological activity of this compound, focusing on its antibacterial efficacy, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C11H8FNO3
Molecular Weight 221.18 g/mol
IUPAC Name 6-fluoro-8-methyl-2-oxo-1H-quinoline-4-carboxylic acid
CAS Number 1065094-02-1

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting DNA gyrase and topoisomerase IV. These enzymes are crucial for:

  • DNA replication: They introduce negative supercoils into DNA, facilitating unwinding.
  • Transcription and repair: They help in maintaining DNA structure during cellular processes.

By inhibiting these enzymes, the compound effectively prevents bacterial cell division and leads to cell death, making it a valuable antibiotic in treating bacterial infections.

Antibacterial Activity

Recent studies have demonstrated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus≤0.125
Escherichia coli≤0.125
Pseudomonas aeruginosa16

These results suggest that the compound exhibits substantial activity against both Gram-positive and Gram-negative bacteria, with particularly low MIC values against S. aureus and E. coli, indicating high potency .

Case Studies

  • In Vitro Studies : A study evaluating the antibacterial efficacy of fluoroquinolones, including this compound, found that it significantly inhibited the growth of resistant strains of E. coli and S. aureus. Time-killing assays showed rapid bactericidal action within hours of exposure .
  • Cytotoxicity Assessments : The compound was also evaluated for cytotoxic effects on human cell lines. Results indicated low toxicity levels, with safe therapeutic indices when used in concentrations effective against bacterial pathogens .
  • Molecular Docking Studies : Computational studies revealed that the compound has a high binding affinity for both DNA gyrase and topoisomerase IV, with binding energies comparable to established fluoroquinolones like ciprofloxacin .

Potential Therapeutic Applications

Given its strong antibacterial activity and favorable safety profile, this compound shows promise as a candidate for:

  • Development of new antibiotics targeting resistant bacterial infections.
  • Formulation in antibacterial coatings for medical devices.

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